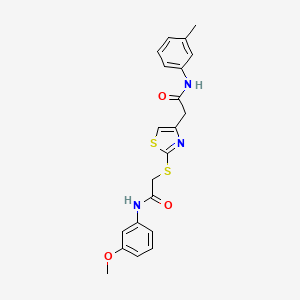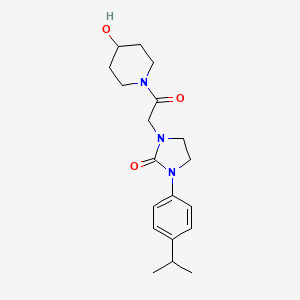
1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis
- Imidazolidin-4-ones, like the compound , are utilized in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against enzyme-catalyzed hydrolysis. Their formation from alpha-aminoamides and substituted benzaldehydes has shown unexpected stereoselectivity, highlighting the role of intramolecular hydrogen bonds. This stereoselective synthesis approach is pivotal in drug design and development, enhancing the efficacy and specificity of pharmaceutical compounds (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007).
Modification of Drug Metabolism
- Certain derivatives of imidazolidin-2-one have been identified as inhibitors of drug-metabolizing enzymes in the liver, illustrating their potential to modify the pharmacokinetics of concurrently administered drugs. This ability to affect drug metabolism can be leveraged in drug development to optimize therapeutic outcomes and minimize adverse effects (K. Leibman, E. Ortiz, 1973).
Slow Release of Bioactive Volatile Carbonyl Derivatives
- Imidazolidin-4-ones are explored for their practical applications as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. Their synthesis and the effects of substituent size on hydrolysis rates have significant implications for the design of novel delivery systems in fragrances and possibly in drug delivery systems (Alain Trachsel, Barbara Buchs, G. Godin, A. Crochet, K. Fromm, A. Herrmann, 2012).
Antimicrobial Activity
- The structural modification of imidazolidin-4-ones to incorporate various substituents has been shown to yield compounds with notable antimicrobial activity. This underscores their potential as a scaffold for developing new antimicrobial agents, which is crucial in addressing the growing concern of antibiotic resistance (A. Nasser, A. Idhayadhulla, R. Kumar, J. Selvin, 2010).
Luminescence Sensing
- Imidazolidin-2-one derivatives have been utilized in the creation of lanthanide metal-organic frameworks that are sensitive to benzaldehyde derivatives, demonstrating their utility in fluorescence sensing. This capability has potential applications in chemical sensing and imaging technologies (B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015).
properties
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)15-3-5-16(6-4-15)22-12-11-21(19(22)25)13-18(24)20-9-7-17(23)8-10-20/h3-6,14,17,23H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUIBVQEAOZLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
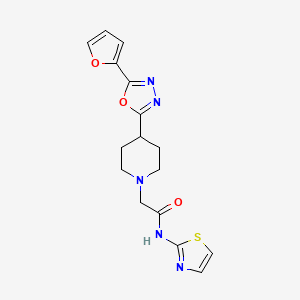

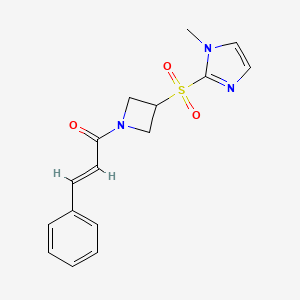

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2727665.png)

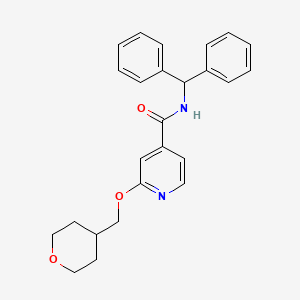
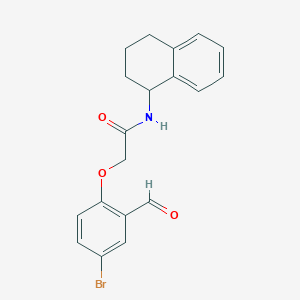
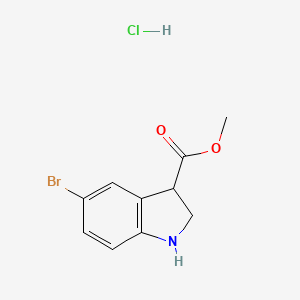
![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)
![3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727672.png)
